molecular formula C9H8N4O B6318009 3-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde, 95% CAS No. 179056-01-0

3-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde, 95%

Cat. No. B6318009
CAS RN: 179056-01-0
M. Wt: 188.19 g/mol
InChI Key: URGXMMSFJZEXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde (95%) is an organic compound belonging to the family of aldehydes. It is a colorless solid compound with a melting point of 97-98°C. It is considered to be a versatile intermediate in organic synthesis and is widely used in pharmaceutical, agrochemical, and industrial applications. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

Scientific Research Applications

Medicinal Chemistry

Tetrazoles, such as 3-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde, are commonly used in medicinal chemistry . They can be used as building blocks in the synthesis of various pharmaceutical drugs due to their bioactive properties.

Explosives

Tetrazoles are also used in the production of explosives . The high nitrogen content of tetrazoles makes them energetic materials. When properly functionalized, they can be used to produce high-performance explosives.

Agriculture

In the field of agriculture, tetrazoles can be used in the development of new agrochemicals . They can serve as active ingredients in pesticides, herbicides, and fungicides.

Photography and Photo Imaging

Tetrazoles have applications in photography and photo imaging . They can be used in the formulation of photographic emulsions, contributing to the sensitivity of the photographic material.

Biochemical Composition Analysis

The compound can be used in the biochemical analysis of various plant species . It can help in understanding the biochemical diversity within plant species and underscores their potential as valuable sources of bioactive substances.

Biotechnological Applications

The compound has potential applications in biotechnology . It can be used in the extraction and identification of bioactive compounds from various sources, which can then be used in pharmacology, nutraceuticals, and other biotechnological fields.

properties

IUPAC Name

3-(2-methyltetrazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXMMSFJZEXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

With the exclusion of air, 10.0 g (57.4 mmol) of 3-(tetrazol-5-yl)-benzaldehyde are added to 23.7 g (172 mmol) of potassium carbonate in 120 ml of DMF/dioxane (1:1) in an ice bath. 5.37 ml (86 mmol) of methyl iodide are added dropwise thereto and the reaction mixture is stirred for 2 hours in the ice bath and for 1 hour at RT. The reaction mixture is stirred into 0.5 liter of water, and the crude product is filtered off with suction and washed with water. Dissolution in 0.3 liter of ethyl acetate, washing with brine, drying (Na2SO4), concentration by evaporation and stirring in diethyl ether yield 3-(2-methyl-tetrazol-5-yl)-benzaldehyde; TLC: Rf=0.47 (hexanelethyl acetate=3:1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
DMF dioxane
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
reactant
Reaction Step Four

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